Chiral Purity: Single (2S)-Enantiomer vs. Racemic Mixture
The (2S) dihydrochloride (CAS 1423015-66-0) is supplied as the single enantiomer, whereas the racemic dihydrochloride mixture is offered under CAS 1578164-92-7 . Enantiomeric identity eliminates the need for additional chiral resolution steps and guarantees stereochemical consistency in target engagement studies.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | (2S)-enantiomer, CAS 1423015-66-0; supplied with minimum 95% purity |
| Comparator Or Baseline | Racemic dihydrochloride, CAS 1578164-92-7; 95% purity (achiral specification) |
| Quantified Difference | Single enantiomer vs. equimolar racemate; eliminates potential 50% unwanted enantiomer present in the racemic baseline |
| Conditions | Commercial sourcing specification (AKSci, American Elements) |
Why This Matters
Procurement of the single enantiomer ensures that biological or catalytic activity derives exclusively from the desired stereoisomer, avoiding confounding results or the need for costly resolution procedures.
